molecular formula C19H26O6S B1204274 2-Methoxyestradiol-17beta 3-sulfate

2-Methoxyestradiol-17beta 3-sulfate

Cat. No. B1204274
M. Wt: 382.5 g/mol
InChI Key: HKVMUVAMCRTTDB-SSTWWWIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-17beta-estradiol 3-sulfate is a steroid sulfate. It derives from a 17beta-estradiol.

Scientific Research Applications

Anticancer Properties

  • Pancreatic Cancer Apoptosis : 2-Methoxyestradiol induces apoptosis in pancreatic cancer cells by converging death receptor-mediated extrinsic and mitochondrial intrinsic pathways, suggesting its potential as a therapeutic agent in cancer treatment (Basu et al., 2006).
  • Vascular Actions in Cancer : It exhibits growth-inhibitory effects on proliferating cells, including smooth muscle and endothelial cells, and may have antiangiogenic properties, which is significant for cardiovascular diseases and cancer therapy (Dubey & Jackson, 2009).
  • Inhibition of Angiogenesis : The compound is known to inhibit endothelial cell proliferation and migration, playing a role in inhibiting angiogenesis, a key process in tumor growth and spread (Yue et al., 1997).

Cellular and Molecular Mechanisms

  • Cell Cycle Disruption in Oocytes : It can cause spindle aberrations and chromosome congression failure in mouse oocytes, which has implications for understanding its effects on cell division and potential risks in reproductive health (Eichenlaub-Ritter et al., 2007).
  • Neurotoxic and Antitumor Effects : 2-Methoxyestradiol demonstrates both anticancer activity towards osteosarcoma cells and potential neurodegenerative effects, offering insight into its dual role in different cell types (Gorska et al., 2014).
  • Role in Breast Cancer Cells : Its derivative, 2-methoxyestradiol-3,17-O,O-bis-sulfamate, shows potent antiproliferative and antiangiogenic activity, highlighting its potential in breast cancer therapy (Newman et al., 2006).

Therapeutic Implications

  • Renal Carcinoma Treatment : 2-Methoxyestradiol, combined with other agents, demonstrates significant antiproliferative action in renal carcinoma cell lines, suggesting its use in combination therapies (Hirai et al., 2006).
  • Hypertension and Vascular Remodeling : It attenuates hypertension and coronary vascular remodeling, indicating its potential use in cardiovascular diseases (Bonacasa et al., 2008).

properties

Product Name

2-Methoxyestradiol-17beta 3-sulfate

Molecular Formula

C19H26O6S

Molecular Weight

382.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C19H26O6S/c1-19-8-7-12-13(15(19)5-6-18(19)20)4-3-11-9-17(25-26(21,22)23)16(24-2)10-14(11)12/h9-10,12-13,15,18,20H,3-8H2,1-2H3,(H,21,22,23)/t12-,13+,15-,18-,19-/m0/s1

InChI Key

HKVMUVAMCRTTDB-SSTWWWIQSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxyestradiol-17beta 3-sulfate
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2-Methoxyestradiol-17beta 3-sulfate
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2-Methoxyestradiol-17beta 3-sulfate
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2-Methoxyestradiol-17beta 3-sulfate
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2-Methoxyestradiol-17beta 3-sulfate
Reactant of Route 6
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